Cas no 138372-67-5 (1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene)

138372-67-5 structure
Nome del prodotto:1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene
Numero CAS:138372-67-5
MF:C30H30N4O2
MW:478.584806919098
MDL:MFCD03093214
CID:64529
PubChem ID:253662118
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- OXD-7
- 1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene
- 1,3-BIS[5-(4-(1,1-DIMETHYLETHYL)PHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE
- 1,3-BIS[(P-TERT-BUTYL)PHENYL-1,3,4-OXADIAZOYL]BENZENE
- 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 1,3-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazole-5-yl]benzene
- 1,3-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-yl]benzene
- 2,2'-(1,3-Phenylene)bis[5-(p-tert-butylphenyl)-1,3,4-oxadiazole]
- 1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene
- 1,3,4-Oxadiazole, 2,2'-(1,3-phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]-
- 2,2'-(1,3-PHENYLENE)BIS{5-[4-(T-BUTYL)PHENYL]}-1,3,4-OXADIAZOLE HOLE BLOCKER 290 NM (CH3OH) ABSORBANCE
- 1,3-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene
- 2-(4-tert-butylphenyl)-5-[3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole
- 2,2'-(1,3-Phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 1,3-Bis[(4-tert-butylphenyl)-1,3,4-oxadiazole]benzene
- 1,3-Bis[(4-tert-butylphenyl)-1,3,4-oxadiazolyl]phenylene
- 1,3-Bis[5-(p-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene
- OXD 7
- 1,3-BIS(5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL)BENZENE
- C30H30N4O2
- 2,2'-(1,3-PHENYLENE)BIS5-4-(1,1-DIMETHYLETHYL)PHENYL-1,3,4-OXADIAZOLE
- 1,3,4-Oxadiazole,2,2'-(1,3-phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]-
- 2-
- AM62647
- AS-39311
- 2,2/'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- SCHEMBL30083
- DTXSID40571406
- 1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazo-5-yl]benzene
- 2,2'-(1,3-phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]]-1,3,4-oxadiazole
- 138372-67-5
- OXD-7; 2 pound not2'-(1 pound not3-Phenylene)-bis[5-(4-tert-butylphenyl)-1 pound not3 pound not4-oxadiazole]
- 2-(4-tert-butylphenyl)-5-(3-(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazole
- AC-24442
- CS-0168834
- 2,2'-(1,3-phenylene)bis[5-(4-t-butylphenyl)-1,3,4-oxadiazole]
- B4252
- MFCD03093214
- BCP07324
- OXD-7; 2,2'-(1,3-Phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole], >99%(HPLC), Sublimed
- FT-0697624
- AKOS003379429
- OXD-7; 2,2'-(1,3-Phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- STK296435
- 2,2'-benzene-1,3-diylbis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 2,2\\'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 2-(4-TERT-BUTYLPHENYL)-5-{3-[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-1,3,4-OXADIAZOLE
- FQJQNLKWTRGIEB-UHFFFAOYSA-N
- 1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene
-
- MDL: MFCD03093214
- Inchi: 1S/C30H30N4O2/c1-29(2,3)23-14-10-19(11-15-23)25-31-33-27(35-25)21-8-7-9-22(18-21)28-34-32-26(36-28)20-12-16-24(17-13-20)30(4,5)6/h7-18H,1-6H3
- Chiave InChI: FQJQNLKWTRGIEB-UHFFFAOYSA-N
- Sorrisi: O1C(C2C([H])=C([H])C([H])=C(C=2[H])C2=NN=C(C3C([H])=C([H])C(=C([H])C=3[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O2)=NN=C1C1C([H])=C([H])C(=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Proprietà calcolate
- Massa esatta: 478.23700
- Massa monoisotopica: 478.23687621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 36
- Conta legami ruotabili: 6
- Complessità: 645
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.6
- Superficie polare topologica: 77.8
Proprietà sperimentali
- Densità: 1.132
- Punto di fusione: 239.0 to 243.0 deg-C
- Punto di ebollizione: 625.672 °C at 760 mmHg
- Punto di infiammabilità: 314.132 °C
- Indice di rifrazione: 1.569
- PSA: 77.84000
- LogP: 7.71560
- λmax: 292(CH2Cl2)(lit.)
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4252-200MG |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | >97.0%(HPLC) | 200mg |
¥245.00 | 2024-04-17 | |
eNovation Chemicals LLC | Y0986989-5g |
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 95% | 5g |
$450 | 2024-08-02 | |
eNovation Chemicals LLC | D381304-5g |
1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazo-5-yl]benzene |
138372-67-5 | 97% | 5g |
$1150 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239474-100mg |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | 98% | 100mg |
¥45.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239474-1g |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | 98% | 1g |
¥180.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4252-1g |
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 97.0%(LC) | 1g |
¥1240.0 | 2022-05-30 | |
abcr | AB287723-200 mg |
2,2'-(1,3-Phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]]-1,3,4-oxadiazole; . |
138372-67-5 | 200 mg |
€88.80 | 2023-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O60220-250mg |
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 97% | 250mg |
¥55.0 | 2024-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100627-1g |
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 95+% | 1g |
16222CNY | 2021-05-08 | |
Chemenu | CM393521-1g |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | 95%+ | 1g |
$*** | 2023-03-30 |
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene Letteratura correlata
-
1. Book reviews
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
138372-67-5 (1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene) Prodotti correlati
- 793667-79-5(5-Pyridin-4-ylpyrimidine-2-carboxylic acid)
- 2230807-38-0(2-(3-ethoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride)
- 1785241-04-4(2-amino-1-(2-bromo-3-methoxyphenyl)propan-1-one)
- 1807084-45-2(3-Aminomethyl-2-chloro-6-cyanophenylacetic acid)
- 2228297-04-7(2-1-(2-bromo-5-fluorophenyl)cyclopropylethan-1-amine)
- 2138334-24-2(2-(Oxan-2-yl)ethane-1-sulfonyl fluoride)
- 2229005-89-2(methyl 3-amino-2-(tert-butoxy)methylpropanoate)
- 14003-19-1(Ethyl 2-Nitrilo-2-(2-oxoindolin-3-ylidene)acetate)
- 1806802-52-7(2-(Difluoromethyl)-3-(fluoromethyl)-6-methylpyridine)
- 1040653-68-6(ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:138372-67-5)2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazolespirobifluorene

Purezza:99%
Quantità:kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:138372-67-5)1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene

Purezza:99%
Quantità:25g
Prezzo ($):320.0